S-Métolachlor

Vue d'ensemble

Description

Le S-métolachlore est un composé organique largement utilisé comme herbicide. Il s'agit d'un dérivé de l'aniline et appartient à la famille des herbicides chloroacétanilides. Le S-métolachlore est très efficace contre les graminées et les mauvaises herbes à feuilles larges, ce qui en fait un choix populaire pour la lutte contre les mauvaises herbes dans des cultures telles que le maïs, le soja, l'arachide, le sorgho et le coton .

Applications De Recherche Scientifique

S-metolachlor has numerous scientific research applications. In chemistry, it is used to study herbicide resistance mechanisms and metabolic pathways in plants. In biology, it is used to investigate the detoxification processes in various plant species. In medicine, it is studied for its potential effects on human health and its environmental impact. In industry, S-metolachlor is used for weed control in agriculture, contributing to increased crop yields and reduced competition from weeds .

Mécanisme D'action

Target of Action

S-Metolachlor, a member of the chloroacetamide chemical family, primarily targets the formation of very long chain fatty acids (VLCFAs) in plants . VLCFAs play a crucial role in the growth and development of plants, particularly in the synthesis of lipids and proteins. By inhibiting VLCFA formation, S-Metolachlor disrupts these essential processes .

Mode of Action

S-Metolachlor acts by inhibiting the elongases and the geranylgeranyl pyrophosphate (GGPP) cyclases, which are part of the gibberellin pathway . This inhibition disrupts the normal growth of seedling shoots, making S-Metolachlor effective when applied before germination . It also inhibits both cell division and enlargement by inhibiting lipid biosynthesis .

Pharmacokinetics

It is known that s-metolachlor is rapidly metabolized in plants, with the half-lives in maize seedlings and soil being 485-668 days and 1281-1481 days, respectively .

Result of Action

The primary result of S-Metolachlor’s action is the inhibition of growth in seedling shoots, leading to effective control of grasses and some broadleaf weeds . In terms of its impact on human health, there is no clear link between S-Metolachlor exposure and incidence of cancer in humans .

Action Environment

The action, efficacy, and stability of S-Metolachlor can be influenced by various environmental factors. For instance, its dissipation rate and final residue in the environment can vary depending on the specific conditions . Therefore, the use of S-Metolachlor according to the recommended dosages in maize could be considered safe .

Analyse Biochimique

Biochemical Properties

S-Metolachlor interacts with various enzymes and proteins in the biochemical reactions. For instance, it has been found to interact with glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s). The GST activities were found to be greater in resistant waterhemp compared to sensitive populations . On the other hand, P450s in microsomal extracts formed O-demethylated S-Metolachlor .

Cellular Effects

S-Metolachlor influences cell function by impacting various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The exact nature of these effects is complex and depends on the specific cellular context .

Molecular Mechanism

At the molecular level, S-Metolachlor exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found that S-Metolachlor metabolism in resistant waterhemp involves Phase I and Phase II metabolic activities acting in concert .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of S-Metolachlor change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

S-Metolachlor is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels. For instance, it has been found that S-Metolachlor metabolism in resistant waterhemp involves Phase I and Phase II metabolic activities acting in concert .

Méthodes De Préparation

Le S-métolachlore est synthétisé à partir de la 2-éthyl-6-méthylaniline par condensation avec la méthoxyacétone. L'imine résultante est hydrogénée pour donner principalement l'amine S-stéréoisomérique. Cette amine secondaire est ensuite acétylée avec du chlorure de chloroacétyle . Les méthodes de production industrielle impliquent la réaction du méthanol avec le ®-époxypropane pour obtenir du ®-1-méthoxyl-2-propanol, qui est ensuite réagi avec du chlorure de sulfonyle pour obtenir un composé qui réagit avec la 2-méthyl-6-éthylaniline pour produire du S-(-)-N-(R-méthyl-2'-hydroxyethyl)-2-méthyl-6-éthylaniline. Ce composé est ensuite réagi avec du chlorure de chloroacétyle pour obtenir du S-métolachlore .

Analyse Des Réactions Chimiques

Le S-métolachlore subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions comprennent les monooxygénases du cytochrome P450 (P450) et les glutathion S-transférases (GST). Les principaux produits formés à partir de ces réactions comprennent le S-métolachlore O-déméthylé et les conjugués de S-métolachlore O-déméthylé-glutathion .

Applications de recherche scientifique

Le S-métolachlore a de nombreuses applications de recherche scientifique. En chimie, il est utilisé pour étudier les mécanismes de résistance aux herbicides et les voies métaboliques dans les plantes. En biologie, il est utilisé pour étudier les processus de détoxification dans diverses espèces végétales. En médecine, il est étudié pour ses effets potentiels sur la santé humaine et son impact environnemental. Dans l'industrie, le S-métolachlore est utilisé pour la lutte contre les mauvaises herbes en agriculture, contribuant à l'augmentation des rendements des cultures et à la réduction de la concurrence des mauvaises herbes .

Mécanisme d'action

Le S-métolachlore exerce ses effets en inhibant la biosynthèse des acides gras à très longue chaîne (VLCFA) dans les plantes. Il inhibe de manière compétitive la première sous-unité, la VLCFA synthase, ce qui entraîne une diminution des VLCFA. Cette inhibition perturbe la formation et la fonction de la membrane cellulaire, conduisant à la mort des plantes sensibles. Le principal site de détoxification du S-métolachlore dans les plantes résistantes est les racines, où les GST et les P450 jouent un rôle crucial dans le métabolisme de l'herbicide .

Comparaison Avec Des Composés Similaires

Le S-métolachlore est similaire à d'autres herbicides chloroacétamides, tels que le métolachlore, l'acétochlore et l'alachlore. Le S-métolachlore se distingue par son activité herbicide plus élevée et ses taux d'application plus faibles par rapport à son mélange racémique, le métolachlore. L'isomère S fournit la majorité de l'activité herbicide, ce qui rend le S-métolachlore plus efficace et plus respectueux de l'environnement .

Activité Biologique

S-Metolachlor is a widely used herbicide belonging to the chloroacetamide class, primarily effective against annual grasses and small-seeded broadleaf weeds. Its mode of action involves the inhibition of very long-chain fatty acid (VLCFA) biosynthesis, which is crucial for cell membrane formation in plants. This article delves into the biological activity of S-Metolachlor, focusing on its metabolic pathways, resistance mechanisms in target weeds, and its impact on crop safety.

Metabolic Pathways

S-Metolachlor undergoes metabolic transformation in plants and resistant weed populations through Phase I and Phase II enzymatic activities. Research indicates that resistant populations of waterhemp (Amaranthus tuberculatus) exhibit enhanced detoxification capabilities compared to sensitive populations. Key findings include:

- Phase I Metabolism : Involves cytochrome P450 monooxygenases (P450s), which oxidize S-Metolachlor to form O-demethylated metabolites. Resistant waterhemp populations showed significantly higher specific activities of P450s, exceeding those in sensitive populations and tolerant crops like corn by more than 20-fold .

- Phase II Metabolism : Glutathione S-transferases (GSTs) play a critical role in conjugating S-Metolachlor metabolites with glutathione, facilitating their detoxification. GST activity was found to be approximately twice as high in resistant populations compared to sensitive ones .

Table 1: Comparative Enzymatic Activities

| Population | P450 Activity (pmol mg⁻¹ min⁻¹) | GST Activity (pmol mg⁻¹ min⁻¹) |

|---|---|---|

| CHR | 51 | 105 |

| SIR | 66 | 137 |

| WUS | 2.4 | 5.5 |

| Corn | 1.7 | 6.7 |

Resistance Mechanisms

The resistance of various weed species, particularly Palmer amaranth (Amaranthus palmeri), to S-Metolachlor has been extensively studied. The primary detoxification mechanism involves the upregulation of specific GST genes, such as ApGSTU19 and ApGSTF8, which are highly expressed in the roots of resistant plants. These genes contribute to increased GST activity, correlating with a resistant phenotype .

Case Study: Palmer Amaranth Resistance

A study evaluating six field-evolved populations of A. palmeri demonstrated that higher expression levels of GST genes were associated with resistance to S-Metolachlor. The study utilized agar-based assays to assess growth inhibition in the presence of a GST inhibitor, confirming the role of GSTs in metabolic resistance .

Crop Safety and Efficacy

S-Metolachlor is noted for its selective control over certain crops within the Cucurbitaceae family. Research indicates that pumpkin and summer squash exhibit good tolerance when treated with S-Metolachlor post-emergence, with minimal injury reported across various application rates . However, caution is warranted for other crops like cucumber, which showed significant reductions in dry weight following herbicide application.

Table 2: Crop Injury Assessment

| Crop | Application Rate (lb/acre) | Injury (%) |

|---|---|---|

| Pumpkin | 2.85 | <6 |

| Summer Squash | 2.85 | <6 |

| Cucumber | 2.85 | 78 |

Environmental Impact and Health Concerns

The use of S-Metolachlor has raised concerns regarding its potential health impacts, particularly in agricultural settings where groundwater contamination can occur. Studies have linked exposure to S-Metolachlor with increased risks for certain cancers among agricultural workers . While further research is needed to establish definitive causal relationships, these findings highlight the importance of monitoring herbicide use and potential environmental risks.

Propriétés

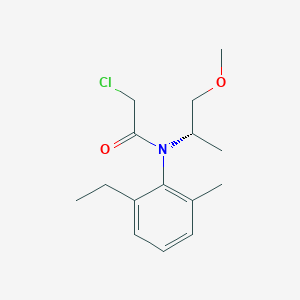

IUPAC Name |

2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(2S)-1-methoxypropan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQBLGZPHOPPFO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC(=C1N([C@@H](C)COC)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032431 | |

| Record name | S-Metolachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87392-12-9 | |

| Record name | S-Metolachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87392-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Metolachlor [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087392129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Metolachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-METOLACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O4NMK7I6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of S-metolachlor and how does it affect plant growth?

A: S-metolachlor inhibits very-long-chain fatty acid elongase (VLCFAE), an enzyme crucial for the biosynthesis of very-long-chain fatty acids. [] These fatty acids are essential components of plant cell membranes. By disrupting VLCFA synthesis, S-metolachlor hinders cell division and elongation, ultimately leading to the death of susceptible plants.

Q2: How does S-metolachlor's mode of action compare to metolachlor?

A: S-metolachlor is the S-enantiomer of metolachlor, which is a racemic mixture of the S- and R-enantiomers. The S-enantiomer is significantly more active than the R-enantiomer in inhibiting VLCFAE. [, ] This means S-metolachlor is more potent and effective at lower application rates compared to metolachlor.

Q3: What is the molecular formula and weight of S-metolachlor?

A3: The molecular formula of S-metolachlor is C15H22ClNO2, and its molecular weight is 283.8 g/mol.

Q4: How does S-metolachlor's performance vary across different environmental conditions?

A: Several studies have shown that S-metolachlor degradation in soil is influenced by factors like temperature, moisture, and organic matter content. [, , ] Higher temperatures and moisture levels generally accelerate its degradation, while increased organic matter content tends to enhance its adsorption and persistence.

Q5: How does S-metolachlor behave in different soil types?

A: S-metolachlor degrades more rapidly in mineral soils with low organic matter content compared to organic soils with higher organic matter content. [] The limited adsorption capacity of mineral soils leads to faster dissipation.

Q6: Does the pH of the soil affect S-metolachlor degradation?

A: Research indicates that both acidic and basic pH conditions can accelerate S-metolachlor degradation. []

Q7: What is the typical efficacy of S-metolachlor against common weeds?

A: S-metolachlor is effective in controlling a variety of weeds, including redroot pigweed, common lambsquarters, green foxtail, yellow nutsedge, and common purslane. [, , , ] Its efficacy varies depending on weed species, application rate, timing, and environmental conditions.

Q8: Has resistance to S-metolachlor been reported?

A: Yes, S-metolachlor resistance has been reported in some weed species, including Palmer amaranth and waterhemp. [, ]

Q9: What are the potential mechanisms of S-metolachlor resistance in weeds?

A: Research suggests that resistance to S-metolachlor in waterhemp is primarily conferred by rapid metabolic detoxification. [] This detoxification likely involves enhanced activity of glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s), leading to the breakdown of the herbicide.

Q10: Has cross-resistance to other VLCFA-inhibiting herbicides been observed in S-metolachlor-resistant weeds?

A: While full cross-resistance is not always observed, studies have shown that S-metolachlor-resistant Palmer amaranth accessions exhibit reduced sensitivity to other VLCFA-inhibiting herbicides, such as acetochlor, dimethenamid-P, and pyroxasulfone. [] This suggests the potential for cross-resistance development.

Q11: What are the potential environmental impacts of S-metolachlor?

A: The extensive use of S-metolachlor has raised concerns about its environmental fate, particularly its impact on soil microbial communities. [] Studies have shown that S-metolachlor can affect the activity of soil enzymes and alter the composition of microbial populations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.